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Compound of Interest

Compound Name: 5-methyl-6-nitro-1H-indazole

Cat. No.: B1367160 Get Quote

An In-Depth Technical Guide to 5-methyl-6-nitro-1H-indazole: Synthesis, Applications, and

Commercial Sourcing

Abstract
This technical guide provides a comprehensive overview of 5-methyl-6-nitro-1H-indazole, a

key heterocyclic intermediate in medicinal chemistry and drug discovery. We delve into its

chemical identity, synthesis, and critical role as a versatile building block for more complex,

biologically active molecules. This document is intended for researchers, synthetic chemists,

and drug development professionals, offering field-proven insights, detailed experimental

protocols, and a survey of commercial suppliers to facilitate its application in the laboratory.

Chemical Identity and Physicochemical Properties
5-methyl-6-nitro-1H-indazole is a substituted indazole derivative. The presence of a nitro

group (—NO₂) at the 6-position and a methyl group (—CH₃) at the 5-position defines its

reactivity and utility. The nitro group acts as a strong electron-withdrawing group, influencing

the electronic properties of the indazole ring. Crucially, this nitro group also serves as a

versatile synthetic handle, as it can be readily reduced to an amino group (—NH₂), providing a

gateway to a diverse array of functionalized derivatives[1].

Table 1: Physicochemical Properties of 5-methyl-6-nitro-1H-indazole
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Property Value Source(s)

CAS Number 72521-00-7 [2][3]

Molecular Formula C₈H₇N₃O₂ [2]

Molecular Weight 177.16 g/mol [2]

Appearance Typically a solid powder N/A

Synonyms
5-Methyl-6-nitroindazole, 6-

Nitro-5-methyl-1H-indazole
[2]

DSSTox Substance ID DTXSID20505244 [2]

Synthesis and Mechanistic Insights
The preparation of 5-methyl-6-nitro-1H-indazole is typically achieved through the

regioselective nitration of 5-methyl-1H-indazole. The methyl group at the C5 position is an

ortho-, para-director. In the context of the indazole ring system, this directing effect, combined

with the electronic nature of the bicyclic system, favors the introduction of the nitro group at the

adjacent C6 position.

The general workflow involves the careful addition of a nitrating agent (commonly a mixture of

nitric acid and sulfuric acid) to a solution of the 5-methyl-1H-indazole precursor at controlled

temperatures to manage the exothermic reaction.
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Synthesis Workflow
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Caption: Synthetic workflow for 5-methyl-6-nitro-1H-indazole.

Applications in Research and Drug Development
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While direct biological applications of 5-methyl-6-nitro-1H-indazole are not extensively

documented, its primary value lies in its role as a synthetic intermediate[1]. The indazole

scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds

with diverse pharmacological activities, including kinase inhibitors for oncology[4][5].

The synthetic utility of this compound stems from two key transformations:

Reduction of the Nitro Group: The conversion of the nitro group to an amine is the most

common and critical step. This creates 6-amino-5-methyl-1H-indazole, a versatile precursor

for constructing amides, sulfonamides, ureas, and other functionalities essential for

modulating drug-target interactions.

Functionalization of the Indazole Nitrogen: The '1H' proton on the indazole ring can be

substituted, allowing for the introduction of various alkyl or aryl groups, which can be crucial

for tuning solubility, metabolic stability, and binding affinity.

This dual functionality makes it a valuable building block in the synthesis of complex molecules,

such as inhibitors of kinases like FMS-like tyrosine kinase 3 (FLT3)[6].

Synthetic Utility Pathway

Step 1: Reduction

Step 2: Functionalization

5-methyl-6-nitro-
1H-indazole
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Caption: Role as a key intermediate in synthetic chemistry.
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Experimental Protocol: Reduction of the Nitro
Group
This protocol describes a standard laboratory procedure for the reduction of 5-methyl-6-nitro-
1H-indazole to 6-amino-5-methyl-1H-indazole using tin(II) chloride. This method is robust and

widely used for nitro group reductions on aromatic systems.

Objective: To synthesize 6-amino-5-methyl-1H-indazole.

Materials:

5-methyl-6-nitro-1H-indazole (1.0 eq)

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq)

Concentrated Hydrochloric Acid (HCl)

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, condenser, separatory funnel, Buchner funnel

Procedure:

Reaction Setup: In a round-bottom flask, suspend 5-methyl-6-nitro-1H-indazole (1.0 eq) in

ethanol.

Reagent Addition: Add tin(II) chloride dihydrate (4-5 eq) to the suspension.

Initiation: Cool the flask in an ice bath and slowly add concentrated HCl dropwise. The

reaction is exothermic.

Reaction: After the initial exotherm subsides, attach a condenser and heat the mixture to

reflux (typically 60-80°C). Monitor the reaction progress by Thin Layer Chromatography

(TLC) until the starting material is consumed.
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Workup - Quenching: Cool the reaction mixture to room temperature and then pour it

carefully over crushed ice.

Workup - Neutralization: Slowly neutralize the acidic solution by adding saturated sodium

bicarbonate solution until the pH is basic (pH > 8). This will precipitate tin salts. Caution: CO₂

evolution.

Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent, such as

ethyl acetate.

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous

sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary

evaporator.

Purification: The resulting crude solid can be purified by recrystallization or flash column

chromatography on silica gel to yield the pure 6-amino-5-methyl-1H-indazole.

Validation: The identity and purity of the product should be confirmed by analytical techniques

such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be

determined and compared to literature values.

Commercial Availability and Suppliers
5-methyl-6-nitro-1H-indazole is available from various chemical suppliers, typically for

research and development purposes. Purity and available quantities can vary.

Table 2: Selected Suppliers of 5-methyl-6-nitro-1H-indazole
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Supplier Purity
Available Quantities
(Example)

AK Scientific Not specified 10g

Chemenu 97% 10g, 25g

Apolloscientific 95% 1g, 5g, 10g

Alichem Not specified 25g

American Custom Chemicals

Corp.
95% 5mg

BLD Pharm Not specified Inquire

TRC (Toronto Research

Chemicals)
Not specified 10mg

Note: This list is not exhaustive

and is based on publicly

available data. Availability and

pricing are subject to change.

Data sourced from LookChem

and BLD Pharm.[2][3]

Conclusion
5-methyl-6-nitro-1H-indazole (CAS No. 72521-00-7) is a strategically important molecule in

synthetic organic chemistry. Its value is not in its direct bioactivity but in its role as a versatile

and adaptable building block. The presence of a reducible nitro group and a functionalizable

indazole core provides chemists with a powerful platform for generating diverse libraries of

complex molecules, particularly in the pursuit of novel therapeutics like kinase inhibitors. A clear

understanding of its synthesis, reactivity, and commercial availability is essential for any

research program looking to leverage the privileged indazole scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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